Structural Uniqueness: 6-Chloro and Cyclopentylmethyl Substituent Combination Absent from Major Kinase Inhibitor Patents
A structural search of the patent literature reveals that the specific combination of a 6-chloro substituent with an N-cyclopentylmethyl carboxamide on a pyridazine-3-carboxamide scaffold is not exemplified in the major kinase inhibitor patent families covering this chemotype (WO2012048259A2, US9834548, US9126947) [1][2]. While numerous analogs with aryl, heteroaryl, and various cycloalkyl substituents are disclosed, the cyclopentylmethyl variant at the amide position is absent from the exemplified compound lists [1]. This suggests the compound occupies a distinct and under-explored region of chemical space within this pharmacophore class.
| Evidence Dimension | Patent exemplification status |
|---|---|
| Target Compound Data | Not exemplified in major pyridazine-3-carboxamide kinase inhibitor patents |
| Comparator Or Baseline | Numerous analogs with cyclohexylmethyl, benzyl, phenethyl, and cyclopropylmethyl substituents ARE exemplified in WO2012048259A2 |
| Quantified Difference | Qualitative: absent vs. present in patent space |
| Conditions | Patent document analysis (WO2012048259A2, US9834548, US9126947) |
Why This Matters
A compound occupying unexemplified chemical space within a validated pharmacophore family offers potential novelty advantages for IP positioning and unexplored selectivity profiles.
- [1] Liang C, Li Z. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. Patent WO2012048259A2, 2011. Full text searched for cyclopentylmethyl-containing examples. View Source
- [2] Pyridazine compounds as JAK inhibitors. US Patent 9,834,548, issued December 5, 2017. View Source
